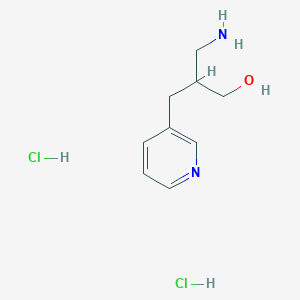

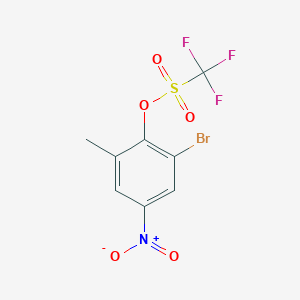

![molecular formula C13H22N2O4S B1382163 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide CAS No. 1707958-47-1](/img/structure/B1382163.png)

3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

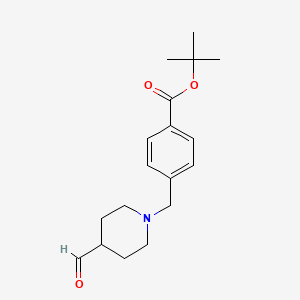

3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide is a chemical compound with the CAS Number: 1707958-47-1 . It has a molecular weight of 302.39 and its IUPAC name is 3-amino-N-(4-(2-methoxyethoxy)butyl)benzenesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O4S/c1-18-9-10-19-8-3-2-7-15-20(16,17)13-6-4-5-12(14)11-13/h4-6,11,15H,2-3,7-10,14H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis

This compound is an oil at room temperature .科学的研究の応用

Antitumour and Antibacterial Agents

Sulfonamides have been utilized in clinical settings for many years due to their significant biological properties, such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumour activities. The development of bioactive substances containing the sulfonamide subunit has grown steadily, highlighting their importance in medicinal chemistry for planning and synthesizing future drugs with potential antitumour properties (Azevedo-Barbosa et al., 2020).

Medicinal Chemistry and Drug Development

Sulfonamides serve as a critical group in medicinal chemistry, emphasized for their role in the synthesis of various drugs. Their simple synthesis process and the diversity of derivatives they offer make them a versatile tool in drug development. The structural characteristics of sulfonamides have been associated with distinct antibacterial activities, demonstrating a clear structure-activity relationship essential for the planning and synthesis of future pharmaceuticals (Carta et al., 2012).

Broad Spectrum of Biological Activities

Further research into sulfonamide derivatives has uncovered a wide range of medicinal applications beyond their antibacterial properties. These include antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents. The exploration of metal supermolecular complexes of sulfonamides has also shown promising results, indicating a broad development value for sulfonamide-based drug molecules (Shichao et al., 2016).

Carbonic Anhydrase Inhibitors and Diuretics

Sulfonamides have been identified as carbonic anhydrase inhibitors (CAIs), playing a significant role in the treatment of conditions such as glaucoma, epilepsy, and hypertension. Their use in the synthesis of diuretics, which are crucial for managing these conditions, highlights the importance of sulfonamides in developing therapies targeting specific isoforms of carbonic anhydrase (Carta & Supuran, 2013).

Environmental Impact and Human Health

The widespread use of sulfonamides has raised concerns about their presence in the environment and the subsequent impact on human health. Research indicates that sulfonamides, due to their persistence, can contribute to the development of drug-resistant microbial populations, posing potential risks to human health on a global scale (Baran et al., 2011).

作用機序

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital nutrient for bacterial growth and replication .

Mode of Action

The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase, allows sulfonamides to inhibit and replace PABA in the enzyme . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folate synthesis pathway in bacteria . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and proteins . The downstream effect is the inhibition of bacterial growth and replication .

Result of Action

The inhibition of dihydropteroate synthetase by 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide leads to a decrease in the production of folate in bacteria . This decrease results in the inhibition of bacterial DNA synthesis and cell division, making the drug bacteriostatic rather than bactericidal .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

3-amino-N-[4-(2-methoxyethoxy)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4S/c1-18-9-10-19-8-3-2-7-15-20(16,17)13-6-4-5-12(14)11-13/h4-6,11,15H,2-3,7-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYWKNMCKCCWAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCCCNS(=O)(=O)C1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)

![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)

![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)

![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)